molecular formula C17H17N3O3 B11577080 2-Methoxy-3-(5-methoxymethyl-[1,2,4]oxadiazol-3-yl)-6-p-tolyl-pyridine

2-Methoxy-3-(5-methoxymethyl-[1,2,4]oxadiazol-3-yl)-6-p-tolyl-pyridine

Cat. No.: B11577080
M. Wt: 311.33 g/mol
InChI Key: HUCLFBRJIUDPLV-UHFFFAOYSA-N
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Description

2-methoxy-3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

The synthesis of 2-methoxy-3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the oxadiazole ring: This step involves the formation of the 1,2,4-oxadiazole ring, which can be synthesized through cyclization reactions involving nitriles and hydrazides.

    Substitution reactions:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-methoxy-3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methoxy-3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.

    Materials Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

    Biological Research: The compound can be used in studies investigating its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-methoxy-3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar compounds to 2-methoxy-3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine include:

    2-methoxypyridine: A simpler compound with a methoxy group attached to the pyridine ring.

    3-methoxypyridine: Another similar compound with the methoxy group at a different position on the pyridine ring.

    4-methylpyridine: A compound with a methyl group attached to the pyridine ring.

The uniqueness of 2-methoxy-3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine lies in its combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

5-(methoxymethyl)-3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H17N3O3/c1-11-4-6-12(7-5-11)14-9-8-13(17(18-14)22-3)16-19-15(10-21-2)23-20-16/h4-9H,10H2,1-3H3

InChI Key

HUCLFBRJIUDPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)COC)OC

Origin of Product

United States

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